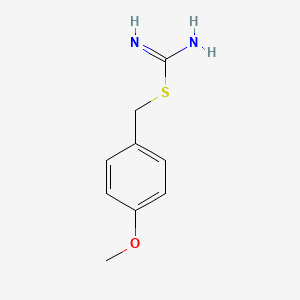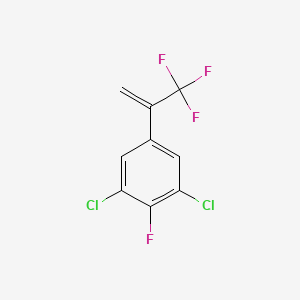
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene
Overview
Description
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is a chemical compound with the molecular formula C9H4Cl2F4 and a molecular weight of 259.02 g/mol . This compound is primarily used in research and has a purity of around 95%. It is known for its unique structure, which includes both chlorine and fluorine atoms, as well as a trifluoromethylethenyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene involves a mixture of 2-(3,5-dichloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.56 g, 8.83 mmol), 2-bromo-3,3,3-trifluoroprop-1-ene (1.85 g, 10.6 mmol), Cs2CO3 (11.5 mL, 2M, 17.7 mmol), and Pd(PPh3)2Cl2 (200 mg) in THF (30 mL). This mixture is heated at 70°C in a sealed tube for 4 hours. After cooling to room temperature, the mixture is partitioned between ether and water, and the organic layers are dried over Na2SO4. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel eluted with hexanes to give the desired compound with a yield of 56%.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine and fluorine atoms, this compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include Cs2CO3 , Pd(PPh3)2Cl2 , and THF . The reaction conditions typically involve heating the mixture at elevated temperatures (e.g., 70°C) in a sealed tube.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in the synthetic route mentioned above, the product is the desired compound itself.
Scientific Research Applications
1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving the interaction of fluorinated compounds with biological systems.
Medicine: Research involving this compound may contribute to the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-Dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene include:
- 3’,5’-Dichloro-4-(difluoromethyl)-3-fluoro-1,1’-biphenyl
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
Uniqueness
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and trifluoromethylethenyl groups attached to a benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H4Cl2F4 |
|---|---|
Molecular Weight |
259.02 g/mol |
IUPAC Name |
1,3-dichloro-2-fluoro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H4Cl2F4/c1-4(9(13,14)15)5-2-6(10)8(12)7(11)3-5/h2-3H,1H2 |
InChI Key |
CXUKRUWCWRPKPJ-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC(=C(C(=C1)Cl)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
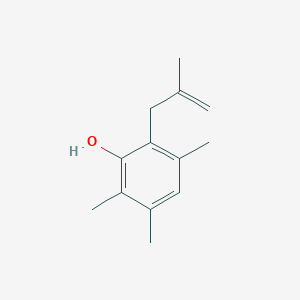
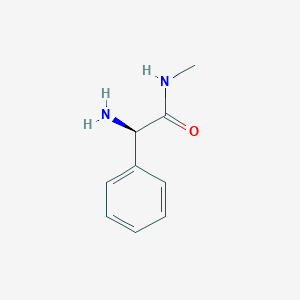

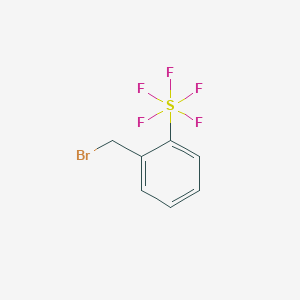
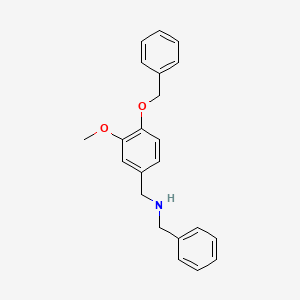
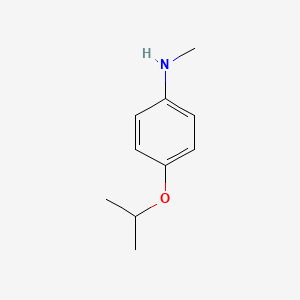

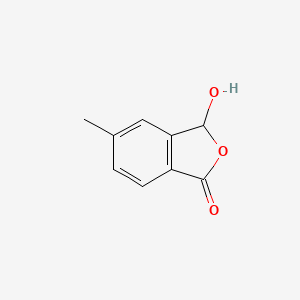
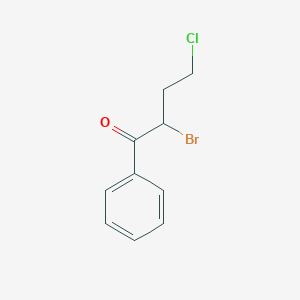
![tert-butyl N-[1-(2-chloroanilino)-2-methylpropan-2-yl]carbamate](/img/structure/B8718772.png)
![3-(Cyclohexylamino)-2-(2,4-dimethoxyphenyl)-1H-pyrazolo[1,5-A]imidazole-7-carbonitrile](/img/structure/B8718775.png)
![N''-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B8718781.png)

